molecular formula C12H12Cl3NO B2776976 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1183284-73-2

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2776976
CAS No.: 1183284-73-2
M. Wt: 292.58
InChI Key: IFFSOGMHTKKPDC-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a chloroacetyl group

Mechanism of Action

Target of Action

It is suggested that this compound may be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with proteins that contain cysteine residues, which play crucial roles in various biological processes.

Mode of Action

Given its cysteine-reactive nature , it can be inferred that it may form covalent bonds with cysteine residues in proteins, thereby potentially altering their function.

Pharmacokinetics

The pyrrolidine ring, a structural component of this compound, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine in the presence of a base, followed by chlorination of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation with potassium permanganate would yield a carboxylic acid.

Scientific Research Applications

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one is unique due to its combination of a pyrrolidine ring and a dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of biochemical processes.

Properties

IUPAC Name

2-chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO/c13-7-12(17)16-5-1-2-11(16)8-3-4-9(14)10(15)6-8/h3-4,6,11H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFSOGMHTKKPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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